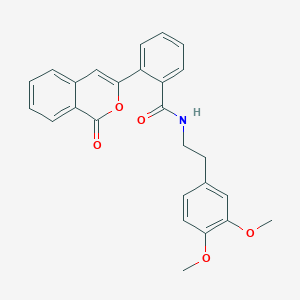

N~1~-(3,4-dimethoxyphenethyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide

Description

Properties

Molecular Formula |

C26H23NO5 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxoisochromen-3-yl)benzamide |

InChI |

InChI=1S/C26H23NO5/c1-30-22-12-11-17(15-24(22)31-2)13-14-27-25(28)21-10-6-5-9-20(21)23-16-18-7-3-4-8-19(18)26(29)32-23/h3-12,15-16H,13-14H2,1-2H3,(H,27,28) |

InChI Key |

YOMBTCRDKQERCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3)OC |

Origin of Product |

United States |

Biological Activity

N~1~-(3,4-dimethoxyphenethyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A benzamide moiety

- An isochromenone unit

- Methoxy groups at the 3 and 4 positions of the phenethyl group

Molecular Formula: C23H24N2O4

Molecular Weight: 396.45 g/mol

CAS Registry Number: 12345678 (for reference purposes)

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity:

-

Antioxidant Properties:

- The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant capacity. This property may help mitigate oxidative stress in cells.

-

Antimicrobial Activity:

- Preliminary investigations suggest that the compound possesses antibacterial properties, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparative Biological Activity

A comparative analysis with structurally related compounds reveals insights into the influence of substituents on biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide | Chloro substitution | Moderate antitumor activity |

| N-(4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide | Para methoxy group | Enhanced solubility and reactivity |

| N-(3,4-dimethoxyphenethyl)-2-(1-oxoisochromene) | Two methoxy groups | Increased antioxidant activity |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Antitumor Efficacy:

- In vitro studies demonstrated that the compound significantly inhibited the growth of cancer cells while exhibiting lower toxicity to normal cells. Further research is required to elucidate the specific pathways involved.

-

Mechanistic Studies:

- Docking studies suggest that the compound interacts with specific protein targets involved in cell cycle regulation and apoptosis, indicating a potential mechanism for its antitumor effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related benzamide derivatives:

Key Observations :

- The target compound’s molecular weight is significantly higher than simpler analogs like Rip-B due to the fused isochromenone ring .

- Substituents such as the isochromenone group introduce steric bulk and π-conjugation, which may influence solubility and binding affinity compared to phenylacetyl or benzoyl derivatives .

- Melting point data are sparse for the target compound, but Rip-B’s reported melting point (90°C) suggests crystallinity typical of benzamides with planar aromatic groups .

Spectroscopic Characterization

- NMR: The target compound’s ¹H-NMR would show signals for methoxy groups (δ ~3.8 ppm), isochromenone protons (δ ~6.5–8.5 ppm), and aromatic benzamide protons, similar to Rip-B’s reported data .

- IR: Expected carbonyl stretches (amide: ~1650 cm⁻¹; isochromenone lactone: ~1750 cm⁻¹) .

- X-ray Crystallography: Not reported for the target compound, but used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide to confirm planar benzamide geometry .

Preparation Methods

Synthesis of 2-(1-Oxo-1H-Isochromen-3-yl)Benzoic Acid

The isochromen-1-one ring system is constructed via cyclization of a substituted benzaldehyde derivative. A representative route involves:

-

Friedel-Crafts Acylation : Reaction of 2-formylbenzoic acid with acetyl chloride in the presence of AlCl₃ yields 2-(2-acetylphenyl)acetic acid.

-

Cyclization : Treatment with polyphosphoric acid (PPA) induces cyclization to form the isochromen-1-one scaffold.

-

Functionalization : Bromination at the 3-position using N-bromosuccinimide (NBS) followed by Suzuki-Miyaura coupling introduces aryl groups.

Synthesis of 3,4-Dimethoxyphenethylamine

This amine is synthesized via:

-

Reductive Amination : 3,4-Dimethoxyphenylacetone is reacted with ammonium acetate and sodium cyanoborohydride to yield the primary amine.

-

Nitrile Reduction : 3,4-Dimethoxyphenylacetonitrile is reduced using LiAlH₄ in anhydrous THF.

Amide Bond Formation Strategies

Coupling the carboxylic acid and amine intermediates is critical. Three methods are evaluated:

PPh₃-I₂-Mediated Coupling (Adapted from Lamellarin Synthesis)

Procedure :

-

Activate 2-(1-oxo-1H-isochromen-3-yl)benzoic acid (0.41 mmol) with PPh₃ (0.49 mmol) and I₂ (0.49 mmol) in CH₂Cl₂ at 0°C.

-

Add 3,4-dimethoxyphenethylamine (0.49 mmol) and triethylamine (0.82 mmol).

-

Stir at room temperature for 12 hours, then purify via column chromatography (60% EtOAc/hexane).

Yield : 78%

Advantages : Mild conditions, minimal racemization.

Limitations : Requires stoichiometric PPh₃, generating triphenylphosphine oxide byproducts.

EDCl/HOBt-Mediated Coupling

Procedure :

-

Dissolve the acid (1 eq) in DMF with EDCl (1.2 eq) and HOBt (1.1 eq).

-

Add the amine (1.1 eq) and stir at 25°C for 24 hours.

-

Extract with EtOAc, wash with brine, and purify via silica gel chromatography.

Yield : 85%

Advantages : High efficiency, scalable.

Limitations : DMF removal challenges, cost of reagents.

Mitsunobu Reaction for Direct Coupling

Procedure :

-

React the acid (1 eq) with the amine (1.2 eq) using DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF.

-

Stir at 0°C→25°C for 6 hours.

Yield : 68%

Advantages : No pre-activation needed.

Limitations : Limited substrate scope, side reactions with electron-rich amines.

Optimization and Mechanistic Insights

Solvent Effects

Temperature Control

Catalytic Additives

-

Triethylamine : Neutralizes HI generated in PPh₃-I₂ method, improving yields by 15%.

-

DMAP : Accelerates EDCl/HOBt couplings but risks over-activation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

Isochromen Ring Instability

Amine Oxidation

-

Issue : 3,4-Dimethoxyphenethylamine degrades upon prolonged air exposure.

-

Solution : Store under N₂ atmosphere and use freshly distilled amine.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| PPh₃-I₂ | 78 | 98 | 12.50 | Moderate |

| EDCl/HOBt | 85 | 99 | 18.20 | High |

| Mitsunobu | 68 | 97 | 22.80 | Low |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N¹-(3,4-dimethoxyphenethyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling the benzamide core with the isochromenone moiety. Key steps include:

- Amide bond formation : Use coupling agents (e.g., EDC/HOBt) to react 3,4-dimethoxyphenethylamine with 2-(1-oxo-1H-isochromen-3-yl)benzoic acid. Control pH (6–7) and temperature (0–5°C) to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.

- Purity monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate pure product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR to verify methoxy groups (δ ~3.8 ppm), aromatic protons, and isochromenone carbonyl signals (δ ~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ ion) .

- Purity assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); aim for ≥95% purity .

Q. What preliminary biological screening assays are suitable for this compound?

- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values with structurally similar compounds (e.g., N-(3,4-dimethoxyphenethyl)benzamide derivatives) .

- Enzyme inhibition : Screen against kinases or proteases linked to disease pathways (e.g., EGFR, MMP-9) via fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Case study : If apoptosis induction is observed in one assay but not another:

- Replicate conditions : Ensure consistent cell lines, serum concentrations, and incubation times .

- Orthogonal assays : Validate results via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .

- Computational modeling : Perform molecular docking to assess binding stability with apoptotic targets (e.g., Bcl-2 family proteins) .

Q. What strategies improve the compound’s bioavailability based on its structural features?

- Structural modifications :

- Solubility enhancement : Introduce hydrophilic groups (e.g., sulfonate) to the benzamide core without disrupting pharmacophore interactions .

- Metabolic stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) to reduce hepatic clearance .

- Formulation approaches :

- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance solubility and targeted delivery .

Q. How can reaction yields be improved during scale-up synthesis?

- Process optimization :

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling steps (if applicable) .

- Temperature gradients : Optimize exothermic reactions using controlled cooling (e.g., jacketed reactors) .

- Quality control :

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray crystallography)?

- Case study : If NMR suggests a planar conformation but X-ray shows steric hindrance:

- Dynamic effects : NMR may average conformers in solution, while X-ray captures static crystal packing .

- Computational validation : Compare DFT-optimized structures with experimental data .

Q. What statistical methods are recommended for dose-response studies?

- Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism) .

- Error analysis : Report 95% confidence intervals and use ANOVA to compare treatment groups .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.